Ethyl 4-(cyclopropylamino)-3-nitrobenzoate
Overview
Description
Ethyl 4-(cyclopropylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the third position and a cyclopropylamino group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopropylamino)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
Amination: The nitro compound is then subjected to a nucleophilic substitution reaction with cyclopropylamine to replace the nitro group with a cyclopropylamino group.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Cyclopropylamine in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(cyclopropylamino)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of nitro and amino groups on biological activity and to develop new bioactive molecules.
Industrial Applications: It is employed in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylamino)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, making it a candidate for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
Ethyl 4-(cyclopropylamino)-3-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-nitrobenzoate: This compound lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
Ethyl 4-(methylamino)-3-nitrobenzoate: The presence of a methyl group instead of a cyclopropyl group can lead to differences in steric and electronic effects, influencing the compound’s properties.
Ethyl 4-(cyclopropylamino)-3-chlorobenzoate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-18-12(15)8-3-6-10(13-9-4-5-9)11(7-8)14(16)17/h3,6-7,9,13H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCSHFQVYOFRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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